4,4,4-Trifluorobutanoyl chloride
Overview
Description
4,4,4-Trifluorobutanoyl chloride is a fluorinated organic compound with the molecular formula C4H4ClF3O and a molecular weight of 160.52 g/mol . It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used as a reagent in organic synthesis, particularly in the preparation of hydrazide compounds with pyriproxyfen, which are useful for pest control .
Scientific Research Applications
4,4,4-Trifluorobutanoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, fluorinated polymers, and surfactants.
Safety and Hazards
4,4,4-Trifluorobutanoyl chloride is classified as dangerous. It is associated with hazard statements H301, H311, H314, and H331 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of hydrazide compounds with pyriproxyfen, which are useful for pest control .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting it may act as a reagent or intermediate in chemical reactions .
Biochemical Pathways
As a synthetic reagent, it is likely involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As a synthetic reagent, its effects would largely depend on the context of its use and the specific reactions it is involved in .
Action Environment
Like all chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
4,4,4-Trifluorobutanoyl chloride is typically synthesized from 4,4,4-trifluorobutyric acid. The synthesis involves the reaction of 4,4,4-trifluorobutyric acid with acylating agents such as thionyl chloride or oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4,4-Trifluorobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-trifluorobutyric acid.
Reduction: It can be reduced to 4,4,4-trifluorobutanol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are amides, esters, and alcohols .
Comparison with Similar Compounds
4,4,4-Trifluorobutanoyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Similar compounds include:
4,4,4-Trifluorobutyric acid: The precursor for the synthesis of this compound.
4,4,4-Trifluorobutanol: A reduction product of this compound.
4,4,4-Trifluorobutyraldehyde: Another derivative used in organic synthesis.
These compounds share the trifluoromethyl group but differ in their functional groups and reactivity, making this compound a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
4,4,4-trifluorobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWIPRPYWOTKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568261 | |
Record name | 4,4,4-Trifluorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-91-7 | |
Record name | 4,4,4-Trifluorobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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